4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride

Description

Nomenclature and Classification

The compound 4-(3-piperidin-1-ylpropoxy)benzoic acid hydrochloride is systematically named according to IUPAC guidelines as 4-[3-(piperidin-1-yl)propoxy]benzoic acid hydrochloride. It is classified as a benzoic acid derivative with a piperidine-containing alkyl ether side chain. The hydrochloride salt form arises from protonation of the piperidine nitrogen. Common synonyms include Raloxifene Impurity 20 and 4-(3-(1-piperidinyl)propoxy)benzoic acid hydrochloride. Its CAS registry number is 767286-87-3 for the free base and N/A for the hydrochloride salt (exact CAS for the salt form is unspecified in available literature).

Structural Features and Molecular Architecture

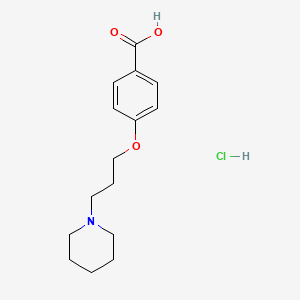

The molecular structure comprises:

- A benzoic acid moiety (C₆H₅COOH) at the para position.

- A propoxy linker (-O-(CH₂)₃-) connecting the aromatic ring to a piperidine group (C₅H₁₀N).

- A hydrochloride salt formed via protonation of the piperidine nitrogen.

The free base has the molecular formula C₁₅H₂₁NO₃ (molecular weight: 263.33 g/mol), while the hydrochloride salt corresponds to C₁₅H₂₂ClNO₃ (molecular weight: 299.8 g/mol). The SMILES notation for the free base is C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O, and the InChIKey is ONYUPIAZASQLKZ-UHFFFAOYSA-N.

Physical Properties and Physicochemical Parameters

Key physicochemical properties include:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Infrared Spectroscopy (IR) Profile

Mass Spectrometry Fragmentation Patterns

Crystallographic Analysis and Solid-State Properties

No crystallographic data (e.g., X-ray diffraction patterns) are reported in the provided sources. The compound’s solid-state properties, such as polymorphism or hydrate formation, remain uncharacterized in available literature.

Salt Form Characterization and Hydrochloride Properties

- Salt Formation : The hydrochloride salt is synthesized via protonation of the piperidine nitrogen, enhancing water solubility.

- Stability : The salt form is stable under standard storage conditions (2–8°C).

- Comparative Analysis : The free base exhibits lower aqueous solubility compared to the hydrochloride salt, which is critical for pharmaceutical applications.

Propriétés

IUPAC Name |

4-(3-piperidin-1-ylpropoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16;/h5-8H,1-4,9-12H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNXJNORCIPAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method A (Patent US20050137396A1 and EP0699672A1):

- Reactants: Ethyl 4-(3-chloropropoxy)benzoate and piperidine

- Solvent: N-Butanol

- Conditions: Heating at approximately 105°C for 16 hours

- Mechanism: Nucleophilic substitution of the chloropropyl group with piperidine

- Yield: Approximately 82-88% for the ester intermediate

Method B (Patent US20050137396A1):

- Uses alternative solvents like methyl ethyl ketone and potassium carbonate as base

- Reaction temperature limited to about 80°C, which impacts rate

- Purification involves extraction and washing steps

Research Findings:

- Use of phosphoryl chloride and N,N-diethylaniline improves chlorination efficiency

- Reaction times vary from 2 to 24 hours depending on conditions

- The process is optimized to minimize side reactions and improve yield

Conversion to the Acid and Hydrochloride Salt

The ester intermediate undergoes hydrolysis to yield the free acid:

Hydrolysis Methods:

- Reflux in concentrated hydrochloric acid (Method 2, Patent US20050137396A1)

- Prolonged heating in acidic conditions to ensure complete conversion

- Isolation: Acidification with hydrochloric acid to form the hydrochloride salt directly

Key Data:

| Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| Hydrolysis | Ethyl ester + HCl | Reflux, 1 hour | Quantitative conversion |

| Salt formation | Acidification with HCl | Room temperature or gentle heating | Crystalline hydrochloride salt |

Alternative Synthetic Routes and Improvements

Research and patent literature suggest alternative approaches to improve safety, environmental impact, and efficiency:

- Use of environmentally friendly solvents such as amyl acetate for alkylation, which allows higher reaction temperatures (~115-120°C) and reduces hazardous waste.

- Catalytic chlorination with phosphoryl chloride instead of thionyl chloride to improve yield and reliability.

- Purification techniques such as chromatography, recrystallization, and washing to obtain high-purity products.

Summary of Key Data and Process Parameters

Research Findings and Optimization Strategies

- Yield Enhancement: Use of phosphoryl chloride and N,N-diethylaniline for chlorination improves yields up to 86% compared to traditional thionyl chloride methods.

- Environmental Considerations: Preference for amyl acetate and other greener solvents reduces hazardous waste.

- Reaction Conditions: Elevated temperatures (around 115°C) facilitate faster alkylation without compromising product integrity.

- Purification: Recrystallization from suitable solvents ensures high purity of the hydrochloride salt.

Analyse Des Réactions Chimiques

Alkylation of Phenolic Precursors

The ether linkage is formed via nucleophilic substitution between a benzoic acid derivative and a piperidine-containing alkyl halide. For example:

-

Reagents : 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), tetrabutylammonium iodide (TBAI) in acetone .

-

Conditions : Reflux (2 hours), yielding >90% for intermediates .

Ester Hydrolysis

The ethyl ester intermediate is hydrolyzed to the free carboxylic acid under basic conditions:

-

Conditions : Reflux (1 hour), followed by acidification with HCl to precipitate the hydrochloride salt .

Table 1: Representative Hydrolysis Conditions and Yields

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 2N NaOH, ethanol | Reflux, 1 hour | 83% | |

| Salt formation | Concentrated HCl | 0–5°C, crystallization | 95.1% |

Acid/Base Stability

-

The piperidine moiety (secondary amine) forms a stable hydrochloride salt, enhancing solubility in aqueous media .

-

The ether linkage is resistant to hydrolysis under mild acidic/basic conditions but may cleave under strong acids (e.g., HBr) .

Thermal Stability

Functionalization of the Carboxylic Acid

-

Amidation : Reacts with amines (e.g., EDCI/HOBt coupling) to form benzamides .

-

Esterification : Re-esterification with alcohols under acidic catalysis .

Piperidine Modifications

-

Alkylation/Acylation : The piperidine nitrogen can undergo further alkylation with alkyl halides or acylation with anhydrides .

Key Research Findings

-

Catalytic Hydrogenation : Nitro intermediates in related syntheses are reduced using Pd/C with >90% efficiency .

-

Regioselective Demethylation : Critical for introducing hydroxyl groups in precursor molecules .

Industrial-Scale Considerations

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride (CAS No. 767286-87-3) has the molecular formula and a molecular weight of 263.33 g/mol. Its structure features a piperidine ring attached to a benzoic acid moiety through a propoxy linker, which plays a crucial role in its biological activity.

H3 Receptor Antagonism

One of the primary applications of this compound is as an H3 receptor antagonist . Research has demonstrated that compounds with similar structures can effectively inhibit histamine H3 receptors, which are involved in various neurological processes. For instance, studies have shown that diamine-based ligands, including those derived from 4-(3-piperidin-1-ylpropoxy)benzoic acid, exhibit significant affinity for the human H3 receptor, making them potential candidates for treating conditions such as narcolepsy and obesity .

Targeted Protein Degradation

The compound has also been explored for its role in targeted protein degradation technologies, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules utilize linkers like 4-(3-piperidin-1-ylpropoxy)benzoic acid to connect ligands that bind to target proteins with E3 ligases, facilitating the selective degradation of unwanted proteins within cells .

Case Study: H3 Receptor Affinity Testing

In a study evaluating various derivatives of piperidine-based compounds, this compound was tested for its ability to displace radiolabeled histamine from H3 receptors in HEK293 cell membranes. The results indicated that this compound exhibited a moderate binding affinity (pKi ~6.6), which was enhanced by structural modifications .

| Compound | pKi Value | Affinity Type |

|---|---|---|

| 4-(3-Piperidin-1-ylpropoxy)benzoic acid | ~6.6 | Moderate |

| Thioperamide | ~7.1 | High |

| Pitolisant | ~7.9 | High |

Case Study: PROTAC Development

The application of this compound in PROTAC technology was highlighted in a recent publication where researchers synthesized various linkers to optimize the degradation of specific proteins implicated in cancer pathways. The inclusion of 4-(3-piperidin-1-ylpropoxy)benzoic acid as a linker improved the efficacy of the resulting PROTACs significantly, demonstrating its versatility in drug design .

Mécanisme D'action

The mechanism of action of 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors or enzymes, modulating their activity. This compound can influence various biological processes, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Comparative Analyses

Linker Length and Flexibility

- The propoxy linker in the target compound provides greater conformational flexibility compared to the ethoxy linker in 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. This may influence receptor binding kinetics in pharmacological contexts .

Solubility and Salt Forms

- The hydrochloride salt of the target compound improves aqueous solubility, similar to 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride .

- The dihydrochloride salt in 106261-48-7 offers further solubility advantages, which could be critical for intravenous formulations .

Research and Application Insights

- Pharmaceutical Intermediates : The target compound’s balance of solubility and structural flexibility makes it a versatile intermediate, akin to Tolperisone-related derivatives used in muscle relaxants .

- Structure-Activity Relationships (SAR) : Ethoxy-linked analogs (166975-76-4) with lower molecular weights may prioritize blood-brain barrier penetration, while propoxy-linked variants could optimize tissue retention .

- Analytical Challenges : Compounds like 856309-58-5 require advanced crystallographic tools (e.g., SHELXL, ORTEP-III) for structural validation, underscoring the importance of robust analytical pipelines .

Activité Biologique

4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Chemical Formula : C16H22ClN2O3

- CAS Number : 685565-09-7

The structure includes a piperidine ring connected to a benzoic acid moiety via a propoxy linkage, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that it acts as a selective antagonist for the H3 histamine receptor, which plays a role in neurotransmission and has implications in cognitive functions and appetite regulation .

Key Mechanisms:

- Receptor Binding : The compound exhibits high affinity for the H3 receptor, with binding assays showing competitive inhibition against histamine .

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

Antiproliferative Effects

Recent studies have indicated that this compound possesses antiproliferative activity against various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| MCF-7 (Breast) | 75.3 |

| COV318 (Ovarian) | 35.5 |

| OVCAR-3 (Ovarian) | 40.0 |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In vitro studies have shown that the compound can reduce pro-inflammatory cytokine levels in activated macrophages, indicating potential use in treating inflammatory diseases. This effect was measured by assessing the levels of TNF-alpha and IL-6 post-treatment with varying concentrations of the compound.

Case Studies

- Study on H3 Receptor Antagonism : A study evaluated the pharmacological profile of several derivatives of piperidine-based compounds, including this compound. It was found to effectively displace [^3H]methylhistamine in binding assays, confirming its role as an H3 receptor antagonist .

- Antiproliferative Activity Assessment : Another investigation focused on the antiproliferative effects of this compound on breast cancer cell lines. The results indicated that it induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride, and how can intermediates be characterized?

- Methodology : Synthesis typically involves reacting 4-piperidinyl oxybenzoic acid with a propoxy-containing reagent under controlled conditions (e.g., anhydrous environment, reflux). Key steps include:

- Reagent selection : Use alkylating agents like brominated intermediates (e.g., 3-bromopropanol) for ether bond formation .

- Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via HPLC (≥98% purity threshold) .

- Characterization : Confirm structure using H/C NMR (e.g., piperidine protons at δ 1.4–2.8 ppm, aromatic protons at δ 6.8–7.9 ppm) and mass spectrometry (e.g., [M+H]+ ion at m/z 221.25) .

Q. How should researchers handle solubility discrepancies between theoretical predictions and experimental observations?

- Methodology :

- Experimental validation : Test solubility in solvents (water, ethanol, DMSO) using gravimetric analysis. For example, reports solubility in water, but inconsistencies may arise due to crystallinity or impurities.

- Techniques : Use differential scanning calorimetry (DSC) to assess crystallinity and dynamic light scattering (DLS) for particle size analysis .

Q. What safety protocols are recommended given limited toxicological data for this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to minimize inhalation risks .

- Emergency response : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

- Storage : Keep in airtight containers at room temperature, protected from light and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis while minimizing byproducts?

- Methodology :

- Process optimization : Use Design of Experiments (DoE) to vary parameters (temperature, stoichiometry, catalyst loading). For example, reduce brominated byproducts by controlling reaction time and temperature .

- Analytical monitoring : Track intermediates via in-situ FTIR or LC-MS to identify side reactions early .

Q. What strategies resolve contradictions in reported purity data (e.g., HPLC vs. NMR)?

- Methodology :

- Cross-validation : Compare HPLC (UV detection at 206 nm) with H NMR integration (e.g., acetone impurity detection at δ 2.1 ppm) .

- Elemental analysis : Verify C/H/N ratios against theoretical values (e.g., C: 58.5%, H: 6.8%, N: 4.5%) .

Q. How can computational modeling predict biological activity or degradation pathways?

- Methodology :

- Molecular docking : Use PubChem-derived SMILES notation (e.g.,

C1CN(CCC1N2CCOC2=O)C(=O)COC3=CC=...) to simulate interactions with target proteins (e.g., kinases) . - DFT calculations : Predict hydrolysis pathways under acidic/alkaline conditions by modeling bond dissociation energies .

Q. What experimental designs assess stability under varying storage conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.